Guazatine is a chemical compound classified as a non-systemic contact fungicide, primarily used in agricultural settings to control fungal diseases in crops. Its chemical formula is C18H41N7, and it belongs to the class of guanidines, which are characterized by their nitrogen content and basicity. Guazatine is a mixture of reaction products derived from polyamines, with octamethylenediamine being one of its primary components. It exhibits antifungal properties, making it effective against a variety of plant pathogens .
As an antifungal agent, guazatine demonstrates significant biological activity against several fungal species that affect crops. Its mechanism involves disrupting fungal cell membranes, leading to cell lysis and ultimately inhibiting fungal growth. This property makes guazatine a valuable tool in managing postharvest diseases and ensuring food safety by reducing microbial contamination on produce .
Guazatine is synthesized through the amidination of technical iminodi(octamethylene)diamine. This process involves reacting polyamines under specific conditions to yield the desired fungicidal properties. The synthesis can be complex due to the need for precise control over reaction conditions to ensure the formation of active components while minimizing by-products .
Guazatine is primarily used in agriculture as a fungicide for various crops, including cereals and oilseeds. Its application helps control fungal infections, thereby improving crop yield and quality. Additionally, guazatine has been evaluated for its effectiveness in postharvest treatments to reduce microbial loads on fresh produce, contributing to food safety and preservation efforts .
Research has indicated that guazatine can interact with other chemical agents, particularly sanitizers like peroxyacetic acid and sodium hypochlorite. These interactions can affect the efficacy of both the fungicide and the sanitizer, leading to unpredictable outcomes in microbial survival rates during food processing . Understanding these interactions is essential for optimizing treatment protocols in agricultural and food safety contexts.
Several compounds exhibit similar antifungal properties or belong to the same chemical class as guazatine. Below is a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Imazalil | C18H20ClN3 | Systemic fungicide effective against a wide range of fungi; often used in postharvest applications. |
Azoxystrobin | C22H23N3O5 | Broad-spectrum fungicide with systemic action; inhibits fungal respiration. |
Propiconazole | C15H17Cl2N3O2 | Systemic fungicide; disrupts fungal cell membrane synthesis; widely used in cereals. |
Thiophanate-methyl | C9H10N4O3S | Broad-spectrum fungicide; acts by inhibiting fungal growth at various stages. |
Guazatine is unique due to its non-systemic nature, meaning it does not penetrate plant tissues but acts on contact with fungal spores on surfaces. This characteristic makes it particularly useful for postharvest applications where surface treatment is critical .
The chromatographic analysis of guazatine presents extraordinary complexity due to its nature as a polymorphic oligomeric mixture containing numerous structurally related compounds [1]. Guazatine comprises reaction products from polyamines, primarily consisting of octamethylenediamine, iminodi(octamethylene)diamine, octamethylenebis(imino-octamethylene)diamine, and carbamonitrile [2]. This structural diversity creates fundamental separation challenges that have necessitated the development of specialized analytical approaches.
The guazatine mixture contains over thirteen distinct oligomeric components, with diamines accounting for 40% of constituents, triamines for 46%, tetramines for 11%, and other amine derivatives for 3% [2] [1]. The most abundant individual components include the fully guanidated triamine (GGG, 30.6%) and the fully guanidated diamine (GG, 29.5%), followed by the monoguanidated diamine (GN, 9.8%) and a diguanidated triamine (GGN, 8.1%) [2].
Component | Description | Percentage (%) | Chain Length |
---|---|---|---|
GGG | Fully guanidated triamine | 30.6 | Triamine |
GG | Fully guanidated diamine | 29.5 | Diamine |
GN | Monoguanidated diamine | 9.8 | Diamine |
GGN | Diguanidated triamine | 8.1 | Triamine |
GGGG | Fully guanidated tetramine | 5.1 | Tetramine |
GNG | Diguanidated triamine | 4.5 | Triamine |
The coding system employed for guazatine components uses "N" to represent amino groups and "G" to represent guanidated amino groups, where approximately 77-83% of amino functions are converted to guanidine groups and 17-23% remain as amino groups [1].
Liquid chromatography coupled with mass spectrometry has emerged as the most effective approach for guazatine analysis [2]. The separation was successfully performed using an Alltima C18 column with linear gradient elution employing formic acid in water and acetonitrile as the mobile phase, with ultraviolet detection at 200 nanometers [2] [3]. This method represents the first successful liquid chromatography-mass spectrometry approach specifically developed for guazatine mixture analysis.
The highly polar and strongly basic nature of guazatine components creates significant extraction challenges [4]. All guazatine components exhibit extremely strong basic properties, with the GGG component displaying calculated pKa values of 12.8, 12.3, and 11.8, indicating triple protonation at physiological pH levels [4]. This strong basicity necessitates careful optimization of extraction conditions and mobile phase composition.
Traditional QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology demonstrates severe limitations for guazatine analysis [4]. The citrate-buffered QuEChERS method yields extremely low recovery rates due to the strong polarity and basicity of guazatine components [4]. Alternative extraction approaches utilizing formic acid-acetone mixtures (3% formic acid in acetone) have proven more effective, achieving acceptable recovery rates ranging from 70.2% to 99.6% [5].
Guazatine analysis faces substantial matrix effects that significantly impact quantitative determination [5]. Matrix effects ranging from -84.2% to -89.8% have been documented across various agricultural matrices including mandarin, pepper, potato, brown rice, and soybean [5]. These severe ion suppression effects necessitate the use of matrix-matched calibration standards and internal standards to achieve reliable quantitative results.
Sample Matrix | Matrix Effect Range (%) | Recovery Range (%) |
---|---|---|
Mandarin | -84.2 to -85.3 | 70.2-99.6 |
Pepper | -86.1 to -87.2 | 72.1-98.3 |
Potato | -87.3 to -88.4 | 71.8-97.9 |
Brown Rice | -89.2 to -89.8 | 70.3-96.7 |
Soybean | -85.6 to -86.4 | 73.5-99.1 |
Capillary zone electrophoresis has been investigated as a complementary technique for oligoguanidine separation [6]. While the electrophoretic method yields considerably fewer separable peaks compared to liquid chromatography, it provides rapid analysis capability suitable for monitoring major compounds and reaction kinetics during polycondensation processes [6]. Optimal electrophoretic conditions utilize phosphoric acid carrier electrolytes in water-acetonitrile mixtures [6].
Temperature control during chromatographic isolation proves critical for maintaining compound integrity [7]. Elevated temperatures promote degradation of target compounds, necessitating operation at reduced temperatures despite resulting peak broadening effects [7]. Successful isolation of guazatine components requires careful balance between chromatographic performance and thermal stability considerations.
Mass spectrometric analysis of guazatine employs electrospray ionization (ESI) as the primary ionization technique, capitalizing on the inherent positive charge characteristics of guanidine functional groups [2] [8]. The strongly basic nature of guazatine components makes them particularly amenable to positive-mode electrospray ionization, facilitating efficient protonation and molecular ion formation.
Electrospray ionization operates through the application of high voltage (typically +3000 V) to sample solutions flowing through capillary needles [9]. The Taylor cone formation and subsequent Coulombic explosions generate gas-phase ions suitable for mass spectrometric analysis [9] [10]. For guazatine analysis, the multiple guanidine functional groups readily accept protons during the ionization process, producing multiply charged molecular ions characteristic of each oligomeric component.
The ionization efficiency of guazatine components correlates directly with their proton affinity and gas-phase basicity [11]. Components with higher degrees of guanidation demonstrate enhanced ionization efficiency due to increased proton acceptance capability. This phenomenon enables selective detection of guanidated species over their amino precursors.
Guazatine components typically form multiply protonated molecular ions $$M+nH$$^n+^ where n corresponds to the number of guanidine groups available for protonation [4]. The GGG component (molecular weight 397.616 Da) predominantly forms triply charged ions, while the GG component (molecular weight 244.34 Da) forms doubly charged species [4].
Component | Molecular Formula | Molecular Weight (Da) | Primary Ion | Charge State |
---|---|---|---|---|
GN | C₉H₂₂N₄ | 186.30 | $$M+2H$$²⁺ | +2 |
GG | C₁₀H₂₄N₆ | 244.34 | $$M+2H$$²⁺ | +2 |
GGG | C₁₉H₄₃N₉ | 397.61 | $$M+3H$$³⁺ | +3 |
GGGG | C₂₀H₄₅N₁₁ | 451.65 | $$M+4H$$⁴⁺ | +4 |
Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) methods have been developed for quantitative detection of guazatine residues in cereals [12] [8]. The method employs positive-mode electrospray ionization with monitoring of specific mass transitions for each target component. Selected reaction monitoring (SRM) techniques enable simultaneous quantification of multiple guazatine components with high specificity and sensitivity.
The limits of quantification for major guazatine components demonstrate exceptional sensitivity [12]. In cereal matrices, detection limits range from 0.002 to 0.010 mg/kg depending on the specific component analyzed [12]. The GG component achieves the lowest detection limit of 0.004 mg/kg, while GN requires 0.010 mg/kg for reliable quantification [12].
Component | LOQ Maize (mg/kg) | LOQ Wheat (mg/kg) | Recovery at 50 ppb (%) | CV at 50 ppb (%) |
---|---|---|---|---|
GN | 0.010 | 0.010 | 81 | 0.9 |
GG | 0.004 | 0.004 | 86 | 5.5 |
GNG | 0.002 | 0.002 | 84 | 3.2 |
GGN | 0.002 | 0.002 | 83 | 2.8 |
GGG | 0.005 | 0.005 | 85 | 4.1 |
GGGG | 0.002 | 0.002 | 82 | 3.7 |
Tandem mass spectrometry (MS/MS) facilitates detailed structural characterization of individual guazatine components through systematic fragmentation analysis [2]. The collision-induced dissociation of protonated molecular ions yields characteristic fragment ions that confirm structural assignments and enable differentiation between isomeric components.
Common fragmentation pathways involve loss of neutral molecules such as methanediimine fragments, providing diagnostic information about the degree and position of guanidation [13]. MS³ and MS⁴ experiments enable detailed fragmentation pathway elucidation, confirming symmetric versus asymmetric structural arrangements within oligomeric species [13].
Method validation parameters demonstrate excellent precision and accuracy for guazatine component analysis [12]. Recovery studies at fortification levels of 0.025 and 0.050 mg/kg yield mean recoveries ranging from 78% to 87% with coefficients of variation below 6.3% [12]. Inter-laboratory validation confirms method robustness across different analytical environments [5].
Nuclear magnetic resonance spectroscopy serves as a critical complementary technique for structural elucidation and purity assessment of guazatine components, providing definitive structural confirmation that mass spectrometry alone cannot achieve [14]. The complex oligomeric nature of guazatine necessitates sophisticated NMR approaches to resolve overlapping signals from structurally similar components.
¹H NMR spectroscopy provides essential structural information for guazatine photodegradation products and related compounds [14]. Analysis of guazatine derivatives in deuterochloroform reveals characteristic chemical shifts for guanidine protons at approximately 7.06 ppm, with coupling constants (J = 1.71 Hz) indicating the presence of pyrimidine ring structures formed during chemical derivatization [14].
The methylene proton signals appear as complex multiplets between 1.33 and 3.48 ppm, reflecting the octamethylene chain structure characteristic of guazatine components [14]. Integration analysis confirms stoichiometric relationships between functional groups, enabling determination of guanidation ratios within individual components.
The overlapping nature of ¹H NMR signals from aliphatic methylene chains presents significant challenges for precise structural assignment [14]. The large number of equivalent protons in the octamethylene segments results in poorly resolved multipets that complicate exact position determination of guanidine and amino substituents [14]. This limitation necessitates complementary analytical approaches for complete structural characterization.
Two-dimensional NMR experiments including ¹H-¹H correlation spectroscopy (COSY) and ¹H-¹³C heteronuclear multiple bond correlation (HMBC) provide enhanced structural resolution for complex heterocyclic systems [15]. These techniques enable connectivity determination between distant protons and carbons, facilitating assignment of substitution patterns in guanidine-containing molecules.
Nuclear Overhauser effect spectroscopy (NOESY) experiments reveal spatial relationships between protons, enabling stereochemical assignment and conformational analysis [15]. For guazatine-related structures, NOE correlations can distinguish between cis and trans isomers based on coupling constant magnitudes and through-space interactions.
Variable-temperature NMR experiments provide insights into molecular dynamics and conformational equilibria of guazatine components [15]. Low-temperature studies enhance spectral resolution by reducing molecular motion, enabling detection of exchange processes and tautomeric equilibria that may occur at ambient temperatures.
The nitrogen-hydrogen bonds in guanidine functional groups exhibit temperature-dependent chemical shifts that can provide information about hydrogen bonding interactions and protonation states [15]. These studies are particularly valuable for understanding solution-phase behavior of guazatine components under different pH conditions.
¹³C NMR spectroscopy offers excellent resolution for carbon backbone analysis of guazatine components, providing unique chemical shifts for each carbon environment [15]. The guanidine carbon signals appear at characteristic positions around 157-159 ppm, while aliphatic methylene carbons exhibit well-resolved patterns between 20-40 ppm.
Quantitative ¹³C NMR techniques enable compositional analysis of guazatine mixtures, providing independent verification of component ratios determined by mass spectrometry [15]. This approach proves particularly valuable for quality control applications where precise knowledge of mixture composition is required.
¹⁵N NMR spectroscopy provides unambiguous identification of nitrogen environments in guanidine-containing compounds [16]. The chemical shift ranges for different nitrogen types (amino, guanidino, imino) enable direct determination of guanidation patterns without ambiguity from overlapping proton signals.
¹⁵N-enriched samples demonstrate enhanced sensitivity for detailed structural analysis, enabling detection of minor components and impurities that may be overlooked by conventional NMR approaches [17]. The coupling patterns between ¹⁵N and ¹H nuclei provide definitive structural proof for specific guanidine arrangements within oligomeric structures.
Solvent selection critically influences NMR spectral quality for guazatine analysis [14]. Deuterated dimethyl sulfoxide provides excellent solubility for guanidine-containing compounds while minimizing exchange processes that can complicate spectral interpretation. Deuterochloroform serves as an alternative solvent for neutral derivatives and acetate salts.
Sample purity requirements for NMR analysis are significantly higher than for mass spectrometry, necessitating extensive purification of individual components before structural characterization [3]. Isolation procedures must avoid thermal degradation while achieving sufficient purity for unambiguous spectral assignment.
Quantitative NMR serves as an orthogonal method for composition determination in guazatine mixtures, providing absolute quantification independent of response factors or calibration standards [18]. Integration ratios of characteristic signals enable direct calculation of component percentages within complex mixtures.
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